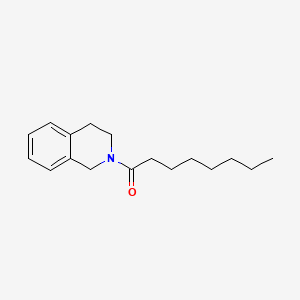
Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- is a derivative of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The octanoyl group can be introduced through subsequent acylation reactions using octanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form isoquinoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions often use alkyl halides.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and ability to interact with various biological targets.
Medicine: Investigated for its potential as a therapeutic agent against neurodegenerative diseases and infections.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as neuroprotection and antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the octanoyl group.
1,2,3,4-Tetrahydro-2-isoquinoline: Another derivative with different substituents on the isoquinoline core.
1,2,3,4-Tetrahydro-2-azanaphthalene: A closely related compound with a similar core structure.
Uniqueness
Isoquinoline, 1,2,3,4-tetrahydro-2-octanoyl- is unique due to the presence of the octanoyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may contribute to its distinct biological activities and applications in various fields .
Propiedades
Número CAS |
63937-47-3 |
|---|---|
Fórmula molecular |
C17H25NO |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-1H-isoquinolin-2-yl)octan-1-one |
InChI |
InChI=1S/C17H25NO/c1-2-3-4-5-6-11-17(19)18-13-12-15-9-7-8-10-16(15)14-18/h7-10H,2-6,11-14H2,1H3 |
Clave InChI |
UGWLNAQBMGWTIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N1CCC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,5-Dioxaspiro[5.5]undecan-3-yl)-3-methylaniline](/img/structure/B11854234.png)
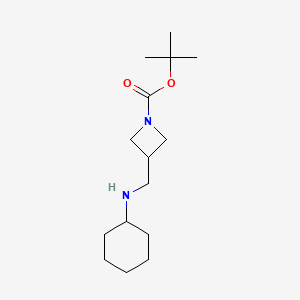
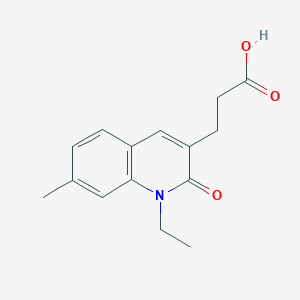
![3-Benzyl-3h-imidazo[4,5-f]quinoline](/img/structure/B11854253.png)
![5-Nitrobenzo[b][1]benzazepine-11-carbonitrile](/img/structure/B11854254.png)

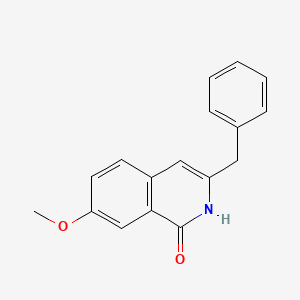
![2-(4-Methylphenyl)-4,5-dihydroimidazo[1,2-a]quinoline](/img/structure/B11854288.png)

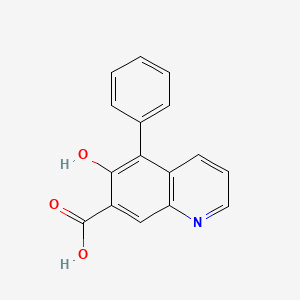


![3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11854332.png)
![3-(1H-Benzo[d]imidazol-2-yl)quinazolin-4(3H)-one](/img/structure/B11854336.png)
